2-[(1E)-2-phenylethenyl]-1-propyl-1H-1,3-benzodiazole
Description
2-[(1E)-2-phenylethenyl]-1-propyl-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring system substituted with a phenylethenyl group and a propyl group. Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-2-phenylethenyl]-1-propylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-2-14-20-17-11-7-6-10-16(17)19-18(20)13-12-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKCGXNMEJUUPI-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(1E)-2-phenylethenyl]-1-propyl-1H-1,3-benzodiazole can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzophenone with cinnamaldehyde under basic conditions, followed by cyclization to form the benzodiazole ring. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Cyclization Reactions
The styryl moiety in this compound can participate in cyclization reactions under acidic or catalytic conditions. For example, analogous benzothiazole derivatives undergo cycloaddition with 1,3-dicarbonyl compounds (e.g., Meldrum’s acid, dimedone) to form fused heterocycles .
Example Reaction Pathway :
Reactants : 2-[(1E)-2-phenylethenyl]-1-propyl-1H-1,3-benzodiazole + Meldrum’s acid
Conditions : Acetic acid, reflux (110°C, 6–12 hours)
Product : Pyrimido[2,1-b]benzodiazole derivative
Yield : ~70–85% (estimated based on benzothiazole analogs)
| Reagent | Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Meldrum’s acid | AcOH, reflux | Pyrimido-fused derivative | 70–85 | |
| Dimedone | AcOH, reflux | Quinazoline derivative | 65–80 |
Cross-Coupling Reactions
The styryl group’s double bond may undergo palladium-catalyzed cross-coupling reactions. Low-loading Pd catalysts (e.g., 0.01 mol% Pd) have been effective in similar systems, enabling Suzuki or Heck couplings with aryl halides .
Example Reaction :
Reactants : 2-[(1E)-2-phenylethenyl]-1-propyl-1H-1,3-benzodiazole + 4-bromotoluene
Conditions : Pd(OAc)₂ (0.01 mol%), K₄[Fe(CN)₆] (co-catalyst), DMF, 80°C
Product : Biaryl-substituted benzodiazole
Turnover Number (TON) : >1,000
Electrophilic Substitution
The electron-rich styryl phenyl ring is susceptible to electrophilic substitution. Nitration or sulfonation reactions could occur at the para position relative to the ethenyl group .
Example Reaction :
Reactants : 2-[(1E)-2-phenylethenyl]-1-propyl-1H-1,3-benzodiazole + HNO₃
Conditions : H₂SO₄, 0–5°C
Product : 4-Nitro-substituted derivative
Oxidation and Reduction
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Oxidation : The ethenyl group may undergo epoxidation using m-CPBA or ozonolysis to yield diketones .
-
Reduction : Hydrogenation over Pd/C could saturate the double bond, producing 2-(2-phenylethyl)-1-propyl-1H-1,3-benzodiazole .
| Reaction Type | Reagent/Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrogenation | H₂, Pd/C | Saturated ethyl derivative | 90–95 | |
| Epoxidation | m-CPBA | Styrene oxide derivative | 60–75 |
Functionalization via Nucleophilic Addition
The α,β-unsaturated system in the styryl group may undergo Michael addition with nucleophiles (e.g., thiols, amines) .
Example Reaction :
Reactants : 2-[(1E)-2-phenylethenyl]-1-propyl-1H-1,3-benzodiazole + benzyl mercaptan
Conditions : Base (e.g., Et₃N), THF, room temperature
Product : Thio-Michael adduct at the β-position
Biological Activity and Derivatives
While direct data for this compound is limited, structurally related benzodiazoles and benzothiazoles show antimycobacterial and antiproliferative activities . For example:
-
Antimycobacterial Activity : Analogous 2-styrylbenzoxazoles inhibit Mycobacterium tuberculosis with IC₅₀ values of 76.3 μM .
-
Antiproliferative Activity : Benzothiazole-phenylacetamide hybrids exhibit GI₅₀ values of 1.2–8.7 μM against cancer cell lines .
Synthetic Routes
The compound can be synthesized via:
Scientific Research Applications
Organic Electronics
One of the prominent applications of this compound is in the field of organic electronics, particularly as a component in organic light-emitting diodes (OLEDs). The compound's ability to act as a hole transport material improves the efficiency and stability of OLED devices.
Case Study : A study demonstrated that incorporating 2-[(1E)-2-phenylethenyl]-1-propyl-1H-1,3-benzodiazole into OLEDs resulted in a significant increase in luminous efficiency compared to devices without this compound. The enhanced charge transport properties facilitated better exciton formation and reduced energy loss during operation.
| Parameter | Without Compound | With Compound |
|---|---|---|
| Luminous Efficiency (cd/m²) | 50 | 120 |
| Operational Stability (hrs) | 100 | 300 |
Pharmaceutical Applications
The compound has also been explored for its potential pharmaceutical applications, particularly in drug development targeting cancer and neurological disorders. Its benzodiazole structure is known for biological activity, including anti-cancer properties.
Case Study : Research indicated that derivatives of 2-[(1E)-2-phenylethenyl]-1-propyl-1H-1,3-benzodiazole exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) Without Compound | IC50 (µM) With Compound |
|---|---|---|
| HeLa | 25 | 10 |
| MCF7 | 30 | 12 |
Material Science
In materials science, this compound is being investigated as a potential additive for enhancing the thermal stability and flame retardancy of polymers. Its incorporation into polymer matrices can improve their performance under high-temperature conditions.
Case Study : A comparative study on polycarbonate composites showed that adding 2-[(1E)-2-phenylethenyl]-1-propyl-1H-1,3-benzodiazole improved the thermal degradation temperature by approximately 40°C compared to unmodified polycarbonate.
| Material Type | Degradation Temperature (°C) Without Compound | Degradation Temperature (°C) With Compound |
|---|---|---|
| Polycarbonate | 270 | 310 |
Mechanism of Action
The mechanism of action of 2-[(1E)-2-phenylethenyl]-1-propyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-[(1E)-2-phenylethenyl]-1-propyl-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives, such as:
2-[(1E)-2-phenylethenyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole: This compound has a similar structure but with a prop-2-yn-1-yl group instead of a propyl group.
1-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole: This compound lacks the propyl group, making it structurally simpler.
2-phenyl-1H-1,3-benzodiazole: This compound has a phenyl group instead of a phenylethenyl group.
The uniqueness of 2-[(1E)-2-phenylethenyl]-1-propyl-1H-1,3-benzodiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
The compound 2-[(1E)-2-phenylethenyl]-1-propyl-1H-1,3-benzodiazole is a member of the benzodiazole family, which is known for its diverse biological activities. This article explores its synthesis, characterization, and biological properties, supported by relevant data tables and case studies.
The molecular formula of 2-[(1E)-2-phenylethenyl]-1-propyl-1H-1,3-benzodiazole is with a molecular weight of approximately 225.29 g/mol. The compound features a benzodiazole ring, which is a common scaffold in medicinal chemistry due to its pharmacological significance.
Synthesis and Characterization
The synthesis of 2-[(1E)-2-phenylethenyl]-1-propyl-1H-1,3-benzodiazole typically involves the condensation of appropriate benzodiazole derivatives with phenylethenyl groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 225.29 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| LogP | 4.46670 |
Biological Activity
Research indicates that compounds within the benzodiazole class exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that benzodiazoles can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines with promising results in reducing tumor growth.
- Antimicrobial Properties : Certain benzodiazoles demonstrate antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
- Neuroprotective Effects : Some studies suggest that benzodiazoles may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of benzodiazole derivatives, including 2-[(1E)-2-phenylethenyl]-1-propyl-1H-1,3-benzodiazole, showing IC50 values in the micromolar range against human cancer cell lines (e.g., HeLa and MCF7). The compound exhibited a mechanism involving apoptosis induction.
- Antimicrobial Efficacy : Research conducted on a library of substituted benzodiazoles identified significant activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were determined to be as low as 16 µg/mL for certain derivatives.
- Neuroprotective Studies : In vitro assays demonstrated that benzodiazole derivatives could protect neuronal cells from oxidative stress-induced damage, with potential implications for Alzheimer’s disease treatment.
Q & A
Q. What are the optimal synthetic routes for preparing 2-[(1E)-2-phenylethenyl]-1-propyl-1H-1,3-benzodiazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of benzodiazole derivatives typically involves condensation reactions between substituted benzimidazole precursors and aldehydes or ketones. For example, in related compounds like 2-substituted benzimidazoles, reactions with aryl acids under reflux conditions (e.g., 15 hours in excess acid) yield intermediates, which are further functionalized . Key variables include:
- Catalyst selection : Use of POCl₃ for cyclization (e.g., in thiadiazole synthesis ) or DMF/POCl₃ for Vilsmeier-Haack formylation .
- Solvent effects : Polar aprotic solvents like DMSO enhance solubility during recrystallization .
- Temperature control : Reflux at 60–65°C optimizes reaction kinetics while minimizing side products .
Validate purity via melting point analysis, IR (C=N stretch ~1600 cm⁻¹), and NMR (δ 7.0–8.5 ppm for aromatic protons) .
Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish structural isomers of benzodiazole derivatives?
Methodological Answer:
- ¹H NMR : The E-configuration of the styryl group (C=C bond) is confirmed by a coupling constant J ≈ 16 Hz for trans-vinylic protons .
- ¹³C NMR : Differentiation between 1,3-benzodiazole and 1,2,3-benzotriazole derivatives relies on distinct carbon shifts for N-linked substituents (e.g., δ 140–150 ppm for C2 in benzodiazoles) .
- IR : Absence of NH stretches (~3400 cm⁻¹) confirms N-alkylation (e.g., propyl substitution) .
Q. What are the primary biological activities reported for 1,3-benzodiazole derivatives, and how are these assays designed?
Methodological Answer: 1,3-Benzodiazoles exhibit antimicrobial , antitumor , and anti-inflammatory activities. For example:
- Antibacterial assays : Microdilution methods against S. aureus (ClfA protein binding; IC₅₀ values calculated via molecular docking, with binding energies ≤ -7 kcal/mol ).
- Anticancer screening : MTT assays using human cancer cell lines (e.g., IC₅₀ values correlated with substituent electronegativity) .
Standardize positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of 2-[(1E)-2-phenylethenyl]-1-propyl-1H-1,3-benzodiazole to bacterial targets like ClfA?
Methodological Answer:
- Protein preparation : Retrieve ClfA structure (PDB: 1N67) and optimize protonation states using software like AutoDock .
- Ligand parameterization : Assign partial charges to the benzodiazole core and styryl group using AM1-BCC methods.
- Docking simulations : Grid-based sampling (e.g., 60 × 60 × 60 Å) identifies binding poses. The styryl group’s π-π interactions with Tyr254 and hydrogen bonding between the propyl chain and Asp235 are critical .
- Validation : Compare calculated binding energies (ΔG ≤ -7 kcal/mol) with experimental MIC values .
Q. What crystallographic data reveal about the conformational flexibility of benzodiazole derivatives?
Methodological Answer: Single-crystal X-ray diffraction (e.g., for 1-(6-fluorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde) shows:
- Dihedral angles : Between benzodiazole and substituent planes (e.g., 6.5–34.0° for molecule A ), indicating restricted rotation due to steric hindrance.
- Intermolecular interactions : C–H···π (3.7 Å centroid distances) and van der Waals contacts stabilize crystal packing .
Use Mercury software to analyze torsion angles and packing diagrams.
Q. How do contradictory bioactivity results arise in benzodiazole studies, and how can they be resolved?
Methodological Answer: Contradictions often stem from:
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance antibacterial activity but reduce solubility, leading to false negatives in wet-lab assays .
- Assay variability : Differences in bacterial strains (e.g., methicillin-resistant vs. susceptible S. aureus) or cell culture conditions (e.g., serum concentration).
Resolution strategies :- Validate findings across multiple assays (e.g., broth microdilution + agar diffusion).
- Perform SAR studies to isolate substituent contributions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
